molecular formula C12H10ClNO3 B116316 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde CAS No. 154343-51-8

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Cat. No. B116316
M. Wt: 251.66 g/mol
InChI Key: KYZIUIXHMHLEPY-UHFFFAOYSA-N
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Description

“2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C12H10ClNO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry due to their pharmacological properties .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which includes “2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde”, can be achieved through Vilsmeier cyclisation of the corresponding acetanilides . This method involves the reaction of acetanilides with DMF and POCl3, leading to the formation of the quinoline ring system .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” consists of a quinoline ring system substituted with a chloro group at the 2-position, methoxy groups at the 5 and 8-positions, and a carbaldehyde group at the 3-position .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes are highly reactive due to the presence of two active moieties, the chloro- and aldehyde functions . They can undergo various reactions to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

“2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” is a solid compound . Its molecular weight is 251.67 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde plays a crucial role in the synthesis of various quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018). Its chemical properties have been studied in depth to understand its reactions and applications in organic and medicinal chemistry.

Biological Evaluation

  • The compound's biological evaluation is significant, with emphasis on its antioxidant properties. Studies show that certain derivatives of 2-chloroquinoline-3-carbaldehydes possess notable radical scavenging activity, highlighting their potential in antioxidant applications (Subashini et al., 2010).

Pharmaceutical Applications

  • In pharmaceutical research, 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde derivatives have been synthesized and evaluated for antimicrobial and antibacterial activities. These studies contribute to the development of new drugs with potential therapeutic applications (Desai et al., 2012).

Material Science and Corrosion Inhibition

  • This compound has also found applications in material science, particularly in corrosion inhibition studies. Quinoline derivatives including 2-chloroquinoline-3-carbaldehyde have been shown to be effective in inhibiting corrosion in certain metals, an important consideration in industrial applications (Lgaz et al., 2017).

Green Chemistry

  • The compound's role in green chemistry is underscored by its involvement in environmentally friendly synthetic methods. These methods include reactions using microwave, ultrasound, and solvent-free techniques, demonstrating the compound's versatility in green chemistry applications (Patel et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZIUIXHMHLEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
H Hayour, A Bouraiou, S Bouacida… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C14H14ClNO4, the dihedral angle between the quinoline ring system (rms deviation = 0.0142 Å) and ester planes is 18.99 (3). The C—O—C—Cm (m = methyl) …
Number of citations: 9 scripts.iucr.org
L Bouarata, D Tebbani, P Mosset - Molbank, 2012 - mdpi.com
Molbank | Free Full-Text | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol Next Article in Journal N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-…
Number of citations: 5 www.mdpi.com
T Fryatt, HI Pettersson, WT Gardipee, KC Bray… - Bioorganic & medicinal …, 2004 - Elsevier
A series of quinolinequinones bearing various substituents has been synthesized, and the effects of substituents on the metabolism of the quinones by recombinant human NAD(P)H:…
Number of citations: 81 www.sciencedirect.com
M Chioua, E Martinez-Alonso… - Journal of Medicinal …, 2019 - ACS Publications
We describe herein the synthesis and neuroprotective capacity of an array of 31 compounds comprising quinolyloximes, quinolylhydrazones, quinolylimines, QNs, and related …
Number of citations: 32 pubs.acs.org

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